Panobinostat-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

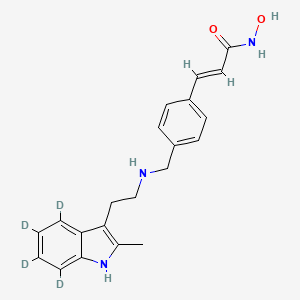

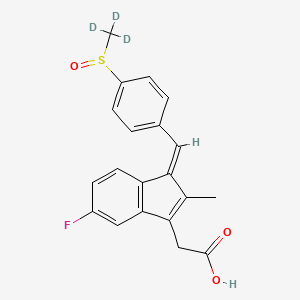

Le Panobinostat-d4 est une forme deutérée du Panobinostat, un inhibiteur puissant de la désacétylase des histones. Les inhibiteurs de la désacétylase des histones jouent un rôle crucial dans la régulation de l'expression génétique en modifiant l'état d'acétylation des histones, affectant ainsi la structure de la chromatine et la transcription des gènes. Le this compound est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et la pharmacodynamique du Panobinostat, car les atomes de deutérium peuvent fournir des informations sur les voies métaboliques et la stabilité du composé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Panobinostat-d4 implique plusieurs étapes clés :

Matière de départ : La synthèse commence par le 4-(chlorométhyl)benzaldéhyde disponible dans le commerce.

Réaction de Wittig-Horner : Cette matière de départ est convertie en (E)-méthyl 3-[4-(chlorométhyl)phényl]acrylate par la réaction de Wittig-Horner.

Condensation : L'intermédiaire est ensuite condensé avec la 2-(2-méthyl-1H-indol-3-yl)éthanamine pour former l' (E)-méthyl 3-[4-({[2-(2-méthyl-1H-indol-3-yl)éthyl]amino}méthyl)phényl]acrylate.

Substitution nucléophile : Une réaction de substitution nucléophile est effectuée pour générer le composé souhaité.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut rendement et de techniques de purification pour garantir la pureté et le rendement du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Panobinostat-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification du this compound.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium et le carbonate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du this compound, qui sont étudiés pour leur activité biologique et leur stabilité .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des inhibiteurs de la désacétylase des histones.

Biologie : Les chercheurs utilisent le this compound pour étudier le rôle des inhibiteurs de la désacétylase des histones dans l'expression génétique et le remodelage de la chromatine.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des cancers, en particulier le myélome multiple.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant les enzymes de la désacétylase des histones. Ces enzymes sont responsables de l'élimination des groupes acétyles des protéines histones, conduisant à la condensation de la chromatine et à la répression transcriptionnelle. En inhibant la désacétylase des histones, le this compound augmente l'acétylation des histones, ce qui se traduit par une structure de chromatine ouverte et une transcription génique accrue. Ce mécanisme conduit à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses .

Composés similaires :

Vorinostat : Un autre inhibiteur de la désacétylase des histones utilisé en chimiothérapie.

Romidepsine : Un inhibiteur puissant de la désacétylase des histones avec des applications similaires.

Belinostat : Utilisé dans le traitement du lymphome à cellules T périphériques.

Unicité : Le this compound est unique en raison de sa forme deutérée, qui offre une stabilité accrue et permet des études pharmacocinétiques détaillées. La présence d'atomes de deutérium peut ralentir la dégradation métabolique du composé, fournissant des données plus précises sur ses effets biologiques .

Applications De Recherche Scientifique

Panobinostat-d4 has a wide range of scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of histone deacetylase inhibitors.

Biology: Researchers use this compound to investigate the role of histone deacetylase inhibitors in gene expression and chromatin remodeling.

Medicine: The compound is studied for its potential therapeutic applications in treating cancers, particularly multiple myeloma.

Mécanisme D'action

Panobinostat-d4 exerts its effects by inhibiting histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylase, this compound increases the acetylation of histones, resulting in an open chromatin structure and increased gene transcription. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.

Romidepsin: A potent histone deacetylase inhibitor with similar applications.

Belinostat: Used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Panobinostat-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic degradation of the compound, providing more accurate data on its biological effects .

Propriétés

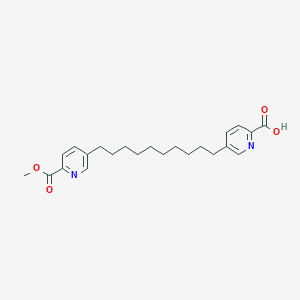

Formule moléculaire |

C21H23N3O2 |

|---|---|

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

(E)-N-hydroxy-3-[4-[[2-(4,5,6,7-tetradeuterio-2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+/i2D,3D,4D,5D |

Clé InChI |

FPOHNWQLNRZRFC-KRLNZIKCSA-N |

SMILES isomérique |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H] |

SMILES canonique |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

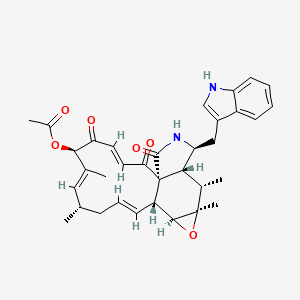

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)

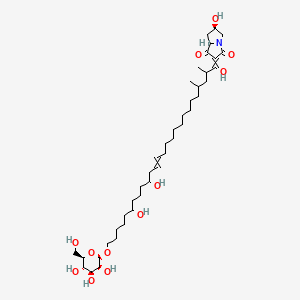

![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)

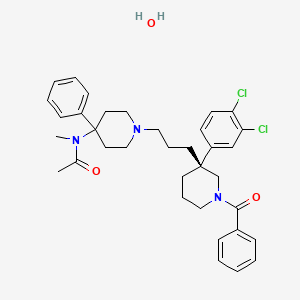

![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)